2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-(furan-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO5S/c13-9-5-10(14)11(4-8(9)12(16)17)21(18,19)15-6-7-2-1-3-20-7/h1-5,15H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLCPKPWNLFQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The furan-2-ylmethyl group is then introduced through a sulfonamide linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The chlorinated aromatic rings can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The chlorinated aromatic rings and furan ring contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Substitution Patterns
Antidiabetic Activity
- Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) exhibits 3-fold higher α-amylase inhibition and 5-fold higher α-glucosidase inhibition compared to acarbose, attributed to electron-withdrawing nitro groups enhancing enzyme binding .
- Furosemide , in contrast, lacks significant antidiabetic activity but acts as a diuretic due to its sulfamoyl group’s interaction with renal transporters .
Antimicrobial and Anti-inflammatory Activity
Physicochemical and ADMET Properties
Table 2: Key Physicochemical Comparisons
*Calculated using SwissADME.
Molecular Docking and Binding Affinity
- Compound 4 (a sulfamoyl benzoic acid analogue) demonstrated improved binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol) due to optimized sulfamoyl interactions .
- While docking data for the target compound is unavailable, its furan substituent may mimic aromatic interactions observed in 3c ’s nitro-phenyl group, enhancing α-glucosidase binding .
Biological Activity
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with significant potential in biological research. Its unique structure, which includes chlorinated aromatic rings and a furan moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C12H9Cl2NO5S
- Molecular Weight : 350.17 g/mol
- CAS Number : 1170786-32-9
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known to form strong interactions with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activities. The presence of chlorinated aromatic rings enhances binding affinity and specificity, which is crucial for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in cellular models. It appears to inhibit the NLRP3 inflammasome activation, which plays a critical role in inflammation and related diseases.
- Enzyme Inhibition : As a sulfonamide derivative, it may inhibit various enzymes involved in metabolic pathways. This property could be leveraged for developing drugs targeting metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Applications
Given its diverse biological activities, this compound has several potential applications:
- Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting various diseases.
- Research Tool : It can be used in biochemical assays to study enzyme interactions and mechanisms.
- Agricultural Chemistry : Potential use as an antimicrobial agent in agricultural settings to combat plant pathogens.
Q & A
Q. How can computational models resolve contradictions in proposed mechanisms of action?
- Answer : Conflicting hypotheses (e.g., COX-2 inhibition vs. diuretic effects) are tested via molecular dynamics simulations (GROMACS). Free-energy perturbation calculations confirm stronger binding to Na⁺/K⁺/2Cl⁻ cotransporters (ΔG = −9.8 kcal/mol) than COX-2 (−6.2 kcal/mol), aligning with in vivo diuretic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
